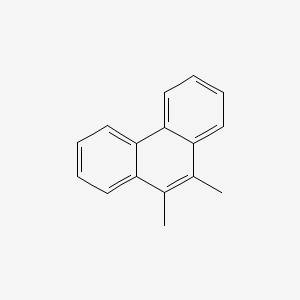

9,10-Dimethylphenanthrene

Description

Significance of Phenanthrene (B1679779) as a Core Polycyclic Aromatic Hydrocarbon Structure in Advanced Research

The phenanthrene framework is not only a constituent of numerous natural products, some of which exhibit notable biological activity, but it has also emerged as a crucial component in the design of novel materials. espublisher.comscispace.com Its inherent properties, such as light sensitivity, heat resistance, and conductivity, make it a valuable building block in the development of advanced materials. espublisher.com The lipophilic nature of phenanthrene and its derivatives means they are generally soluble in organic solvents. espublisher.com

In the realm of materials science, phenanthrene derivatives are explored for their potential use in organic semiconductors. ontosight.ai Furthermore, the phenanthrene structure is a key component in many compounds of medicinal importance, including some steroids and alkaloids. scispace.comregenesis.com Researchers have developed various synthetic methodologies, such as the Bardhan-Sengupta and Haworth syntheses, to construct the phenanthrene nucleus, enabling the creation of a vast library of derivatives for further study. scispace.comresearchgate.net The parent phenanthrene molecule itself is also used as a model system in toxicological studies to understand the metabolic activation of more complex carcinogenic PAHs. mdpi.com

Overview of the Research Landscape of 9,10-Dimethylphenanthrene and Related Systems

This compound is a specific PAH that features a phenanthrene backbone with two methyl groups at the 9 and 10 positions. ontosight.ai This compound is a solid at room temperature and is more soluble in organic solvents than in water. ontosight.ai Much of the research interest in this compound stems from its relevance in several scientific fields. ontosight.ai

In synthetic chemistry, this compound serves as a starting material for the synthesis of other complex molecules. For instance, it has been used to synthesize 2,2-Dimethyl-2,3-dihydro-1H-2-silacyclopenta[l]phenanthrene in a two-step process. iucr.org The study of its derivatives, such as dimethyl phenanthrene-9,10-dicarboxylate, has provided insights into crystal structures and thermal properties of substituted phenanthrenes. ccspublishing.org.cn

The photophysical properties of phenanthrene derivatives are also an active area of investigation. Studies on related disubstituted aromatic compounds, like 9,10-disubstituted anthracenes, explore how modifications to the molecular backbone affect their luminescence, with potential applications in light-emitting devices. scirp.org Furthermore, the crystal structure of derivatives like 3,6-dimethylphenanthrene-9,10-dicarbonitrile has been analyzed to understand the relationship between intermolecular interactions and photophysical properties. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

9,10-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-12(2)14-8-4-6-10-16(14)15-9-5-3-7-13(11)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEORGSHIXFSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209158 | |

| Record name | Phenanthrene, 9,10-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-83-1 | |

| Record name | Phenanthrene, 9,10-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 9,10-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 9,10 Dimethylphenanthrene and Substituted Phenanthrenes

Advanced Synthetic Routes to the 9,10-Phenanthrene Core

The construction of the phenanthrene (B1679779) framework, a key structure in many natural products and functional materials, has been the focus of extensive synthetic research. Modern methods offer significant advantages over classical routes like the Haworth synthesis, often providing higher yields, better regiocontrol, and tolerance for a wider range of functional groups.

Ortho Bis(aryne) Equivalent Reactions for Phenanthrene Synthesis

A novel and advantageous method for synthesizing phenanthrenes, particularly those with substituents in the sterically hindered 4 and 5 positions, involves the use of ortho bis(aryne) equivalents. acs.org This strategy allows for the construction of the phenanthrene skeleton from simple benzene (B151609) derivatives in just a few steps. acs.org

A key reagent in this methodology is an ortho bis(aryne) equivalent such as 4,5-dibromo-3,6-diiodo-o-xylene. acs.org This compound can react with a strong base like n-butyllithium to generate a di-lithiated species, which then eliminates lithium halides to form a bis(aryne) intermediate. In the presence of a diene, such as a furan (B31954) or an N-substituted pyrrole, this intermediate undergoes a double Diels-Alder cycloaddition to form a diadduct. acs.org The final step involves the removal of the oxygen or nitrogen bridge from the diadduct to yield the aromatic phenanthrene core. acs.org

Table 1: Synthesis of 9,10-Dimethylphenanthrene via Bis(aryne) Equivalent

| Precursor | Diene | Key Intermediate | Final Product |

|---|

Palladium-Catalyzed Cyclization and Coupling Strategies for Phenanthrene Framework Construction

Palladium catalysis has become an indispensable tool in modern organic synthesis, and the construction of the phenanthrene framework is no exception. These methods are valued for their efficiency and functional group tolerance. nih.govespublisher.com

One prominent strategy is the Palladium-catalyzed Heck reaction . A new approach has been developed to synthesize 9,10-dihydrophenanthrene (B48381) and its derivatives via a Heck reaction followed by a Reverse Diels-Alder reaction involving formaldehyde (B43269) elimination. espublisher.com This procedure is versatile and can be adapted for homologous compounds by choosing appropriate starting materials. espublisher.comespublisher.com

Another powerful method is the tandem γ-C(sp²)-H arylation and cyclization . This one-pot reaction synthesizes a wide range of both symmetric and unsymmetric phenanthrenes with good to excellent yields. nih.govacs.org The sequence involves a palladium(II)-catalyzed γ-C(sp²)-H arylation, followed by a cationic cyclization, dehydration, and a 1,2-migration to furnish the final phenanthrene product. acs.org

Palladium-catalyzed aryne annulation represents another sophisticated route. In this method, functionally substituted 9,10-phenanthrenes can be synthesized from ortho-halo allylic benzenes. nih.gov The reaction proceeds through the palladium-catalyzed annulation of arynes, creating two new carbon-carbon bonds in a single synthetic step under relatively mild conditions. nih.gov

Finally, Suzuki-Miyaura coupling is utilized in a three-component palladium-catalyzed reaction to construct phenanthrene derivatives from o-bromoaryl iodides, arylboronic acids, and alkynes. researchtrend.net The reaction proceeds through an initial Suzuki-Miyaura coupling to form a biaryl intermediate, which then undergoes annulation with the alkyne via C-H activation to yield the phenanthrene skeleton. researchtrend.net

Multi-Component Reactions for Dihydrophenanthrene Core Generation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.com An efficient one-pot MCR has been developed for the synthesis of highly congested 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles. mdpi.comresearchgate.net

This reaction involves the condensation of an aldehyde, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297). mdpi.comnih.gov The process yields the dihydrophenanthrene derivatives in moderate to good yields (72%–84%). mdpi.comresearchgate.net A probable mechanism suggests a cascade of reactions that ultimately leads to the formation of the dihydrophenanthrene core instead of a potential benzo[h]quinoline (B1196314) side product. mdpi.com The resulting dihydrophenanthrene structures have been confirmed by various spectroscopic methods and X-ray crystallography. mdpi.comresearchgate.net

Table 2: Example of a Four-Component Reaction for Dihydrophenanthrene Synthesis mdpi.comresearchgate.net

| Aldehyde | Other Reactants | Catalyst/Solvent | Product Type |

|---|

Friedel-Crafts Acylation Approaches to Phenanthrene-9,10-diones

Phenanthrene-9,10-diones are valuable intermediates that can serve as precursors to 9,10-disubstituted phenanthrenes. A direct and effective method for synthesizing the phenanthrene-9,10-dione core is the double Friedel–Crafts acylation of biaryls with oxalyl chloride. thieme-connect.comresearchgate.netsorbonne-universite.fr This approach provides a concise alternative to traditional multi-step methods that often require harsh oxidizing agents. researchgate.netthieme-connect.com

The reaction can be applied to both symmetrical and non-symmetrical biaryls, and it is even effective for the synthesis of the parent, unsubstituted phenanthrene-9,10-dione from biphenyl. researchgate.netsorbonne-universite.fr For instance, the acylation of 4,4′-dimethylbiphenyl with oxalyl chloride was reported as early as 1911 to produce 2,7-dimethylphenanthrene-9,10-dione. thieme-connect.comsorbonne-universite.fr This century-old reaction has been rediscovered and expanded upon, demonstrating its utility in modern synthetic chemistry. thieme-connect.com

Once the phenanthrene-9,10-dione is obtained, it can be converted to this compound. This can be achieved through a two-step process involving, for example, a double Grignard reaction with methylmagnesium bromide followed by a reduction step to remove the hydroxyl groups and restore aromaticity. Alternatively, complete reduction of the dione (B5365651) to the diol, followed by conversion to a dihalide and subsequent reduction, can also yield the target compound. Oxidation of phenanthrene with agents like chromium(VI) oxide in acetic acid is a common method to produce phenanthrene-9,10-dione. numberanalytics.com

Derivatization and Functionalization Strategies for Phenanthrene Scaffolds

Once the core phenanthrene structure is assembled, further functionalization can be carried out to introduce a variety of substituents, tailoring the molecule for specific applications in materials science or medicinal chemistry.

Synthesis of Phenanthrene-9,10-dicarbonitriles

Phenanthrene-9,10-dicarbonitriles are of interest for their electronic properties and have been incorporated into polymers for applications in organic electronics. The synthesis of copolymers containing 9,10-dicyanophenanthrene units can be achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com

In a typical procedure, a dibromo-substituted phenanthrene-9,10-dicarbonitrile, such as 3,6-dibromophenanthrene-9,10-dicarbonitrile, is copolymerized with a fluorene-based diboronic acid ester. mdpi.com This polymerization reaction, catalyzed by a palladium complex like (PPh₃)₄Pd(0), effectively builds polymer chains that incorporate the dicyanophenanthrene moiety. mdpi.com The resulting copolymers exhibit photoluminescent properties, with significant energy transfer observed from the fluorene (B118485) segments to the dicyanophenanthrene units. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenanthrene |

| 4,5-Dibromo-3,6-diiodo-o-xylene |

| n-Butyllithium |

| Furan |

| N-substituted pyrrole |

| 9,10-Dihydrophenanthrene |

| o-Bromoaryl iodide |

| Arylboronic acid |

| Alkyne |

| ortho-Halo allylic benzene |

| Aldehyde |

| Malononitrile |

| 1-Tetralone |

| Ammonium acetate |

| 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitrile |

| Phenanthrene-9,10-dione |

| Biaryl |

| Oxalyl chloride |

| 4,4′-Dimethylbiphenyl |

| 2,7-Dimethylphenanthrene-9,10-dione |

| Biphenyl |

| Chromium(VI) oxide |

| Acetic acid |

| Methylmagnesium bromide |

| Phenanthrene-9,10-dicarbonitrile |

| 3,6-Dibromophenanthrene-9,10-dicarbonitrile |

| 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester |

Preparation of Alkylated Phenanthrene Derivatives

The synthesis of alkylated phenanthrenes, including the target compound this compound, can be achieved through various synthetic routes. One notable method involves the dehydration of a diol precursor. For instance, this compound can be prepared from the dehydration of 9,10-dihydro-9,10-dihydroxy-9,10-dimethylphenanthrene. acs.org

Palladium-catalyzed reactions offer a versatile approach for introducing alkyl groups onto the phenanthrene core. researchgate.net A methodology has been developed for the synthesis of mono- and di-alkylated phenanthrenes starting from aromatic bromoaldehydes. thieme-connect.com This process begins with the conversion of the bromoaldehyde to a homoallyl alcohol via reaction with allyl bromide and indium metal. The resulting alcohol is then methallylated, and the product undergoes a ring-closing metathesis reaction using a second-generation Grubbs catalyst. The final step involves a palladium-catalyzed cyclization to yield the alkylated phenanthrene. thieme-connect.com This strategy is significant as it allows for the introduction of one or two alkyl groups onto the newly formed benzene ring of the phenanthrene structure. thieme-connect.comespublisher.com

Another palladium-catalyzed approach utilizes pericyclic reactions to construct the phenanthrene skeleton, which can also be adapted for producing monoalkyl and dialkyl derivatives. researchgate.net These methods represent efficient pathways to substituted phenanthrenes, which are important compounds found in various natural products and materials. espublisher.comespublisher.com

A specific example is the synthesis of 3-methylphenanthrene, which can be achieved in high yield through a palladium-catalyzed reaction, purified by silica (B1680970) gel chromatography. researchgate.net The synthesis of decamethylphenanthrene has also been reported, highlighting the utility of these methods for preparing highly substituted and potentially hindered phenanthrenes. acs.org

Table 1: Examples of Synthesized Alkylated Phenanthrenes

| Compound | Starting Materials | Key Reagents/Catalysts | Yield | Reference |

| This compound | 9,10-Dihydro-9,10-dihydroxy-9,10-dimethylphenanthrene | Acid (for dehydration) | Not specified | acs.org |

| Alkyl Phenanthrenes | Aromatic bromoaldehydes, methallyl bromide | Indium, NaH, Grubbs catalyst, Pd(OAc)₂, PPh₃, Cs₂CO₃ | Good | thieme-connect.com |

| 3-Methylphenanthrene | Not specified | Palladium catalyst | 90% | researchgate.net |

| Decamethylphenanthrene | N-(dimethylamino)-2,3,4,5-tetramethylpyrrole, benzyne (B1209423) equivalent | Not specified | 97% (conversion from adduct) | acs.org |

Carbene Organocatalytic Tandem Reactions for Phenanthrenequinone (B147406) Derivatives

A modern and efficient strategy for synthesizing phenanthrenequinone derivatives involves N-heterocyclic carbene (NHC) organocatalysis. rsc.orgrsc.org This approach facilitates the rapid construction of a diverse range of 9,10-phenanthrenequinones (PQs) through a tandem reaction sequence, notably avoiding the need for metal mediators or stoichiometric oxidants. rsc.orgpeeref.com

The reaction typically proceeds by using aryl aldehydes and ortho-iodo aromatic esters as the starting materials in the presence of an NHC catalyst. sorbonne-universite.fr The process is initiated by the carbene-catalyzed formation of a benzoin (B196080) adduct, which then undergoes a subsequent annulation reaction to form the phenanthrenequinone framework. rsc.orgrsc.orgpeeref.com This method is valued for its ability to construct the PQ framework directly from simple starting materials using only a small-molecule catalyst. rsc.orgpeeref.com

A variety of substituted phenanthrenequinones can be synthesized with high efficiency using this method. For example, 2,4-dimethylphenanthrene-9,10-dione was prepared in a 73% yield using this protocol. rsc.org The reaction conditions are generally mild, and the methodology is compatible with a broad range of functional groups on the substrates. sorbonne-universite.fr

Table 2: Synthesis of Phenanthrenequinone Derivatives via NHC Catalysis

| Product | Starting Aldehyde | Starting Ester | Catalyst System | Yield | Reference |

| Generic Phenanthrenequinones | Aryl aldehydes | ortho-Iodo aromatic esters | NHC, Cs₂CO₃ | High efficiency | sorbonne-universite.fr |

| 2,4-Dimethylphenanthrene-9,10-dione | Not specified | Not specified | NHC A, Cs₂CO₃ | 73% | rsc.org |

| Various PQs | Substituted benzaldehydes | Methyl 2-iodobenzoate | Triazolium salt NHC, Cs₂CO₃ | 57-83% | sorbonne-universite.frrsc.org |

Synthesis of Substituted Dihydrophenanthrenes

Several effective methods have been developed for the synthesis of substituted 9,10-dihydrophenanthrenes. A one-pot, multi-component reaction provides an efficient route to highly functionalized dihydrophenanthrenes. This method involves the reaction of an aldehyde, malononitrile, 1-tetralone, and ammonium acetate in refluxing ethanol (B145695) to produce 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles in moderate to good yields (72-84%). mdpi.com

Palladium-catalyzed reactions are also prominent in the synthesis of dihydrophenanthrenes. A novel method for producing chiral multisubstituted 9,10-dihydrophenanthrenes is based on the Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols. nih.gov This reaction yields 10-vinyl or 10-isopropenyl chiral 9,10-dihydrophenanthrene derivatives with high yields and enantioselectivity (up to 94% ee). nih.gov

Another palladium-catalyzed approach involves a 6π electrocyclic reaction starting from vinyl bromoaldehydes to rapidly synthesize substituted 9,10-dihydrophenanthrene compounds. espublisher.comespublisher.com This reaction is typically carried out using Pd(OAc)₂ as the catalyst with a base such as Cs₂CO₃. espublisher.com

Furthermore, functionalized polycyclic aromatic hydrocarbons can be accessed through the condensation of 2H-pyran-2-ones with α-tetralone. rsc.org This carbanion-induced ring transformation provides a one-pot synthesis of 7-substituted 1-aryl-3-hydroxy-4-methoxycarbonyl-9,10-dihydrophenanthrene and its derivatives. rsc.org

Table 3: Methodologies for Synthesizing Substituted Dihydrophenanthrenes

| Product Type | Synthetic Method | Key Reactants | Yield | Reference |

| 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles | One-pot multi-component reaction | Aldehydes, malononitrile, 1-tetralone, ammonium acetate | 72-84% | mdpi.com |

| Chiral 9,10-Dihydrophenanthrenes | Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation | Phenols with allylic groups | High | nih.gov |

| Substituted 9,10-Dihydrophenanthrenes | Pd-catalyzed 6π electrocyclic reaction | Vinyl bromoaldehydes | Satisfactory | espublisher.com |

| Functionalized 9,10-Dihydrophenanthrenes | Condensation of 2H-pyran-2-ones with α-tetralone | 6-Aryl-3-methoxycarbonyl-4-methylsulfanyl-2H-pyran-2-ones, α-tetralone | Not specified | rsc.org |

Mechanistic Investigations of Phenanthrene Formation and Transformation Reactions

The mechanisms underlying the formation and transformation of phenanthrene are complex and have been investigated through various experimental and theoretical studies.

In palladium-catalyzed syntheses, one proposed mechanism for phenanthrene formation involves a catalytic cycle that begins with the oxidative addition of Pd(0) to the substrate, forming a palladium(II) intermediate. thieme-connect.com This is followed by coordination with oxygen, proton abstraction, and rearrangement to form a nine-membered cyclic palladium-oxygen complex. This complex then undergoes a 6π electrocyclic ring-closure, followed by the elimination of formaldehyde to yield the phenanthrene product. thieme-connect.com Another related pathway is the palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction, which also serves as a route to phenanthrene derivatives. espublisher.comespublisher.com

For carbene-catalyzed reactions that produce phenanthrenequinones, the mechanism is believed to involve a radical-mediated annulation. sorbonne-universite.fr The process starts with the formation of a Breslow intermediate from the reaction of the N-heterocyclic carbene (NHC) and an aldehyde. This intermediate then reacts with an ester substrate to form a benzoin adduct, which is crucial for initiating the subsequent annulation process to build the final phenanthrenequinone structure. rsc.org

Studies on the gas-phase formation of polycyclic aromatic hydrocarbons (PAHs) suggest that phenanthrene can be formed from smaller PAHs like naphthalene (B1677914). researchgate.netacs.org One proposed pathway involves the formation of a diacetylene-naphthalene intermediate, which then undergoes hydrogenation and ring closure to yield phenanthrene. researchgate.net The classical hydrogen abstraction–C₂H₂ addition (HACA) model is a key theory for PAH growth, but studies have shown it may underpredict the yield of phenanthrene compared to its isomers like anthracene (B1667546), suggesting other mechanisms are also at play in combustion environments. acs.org

The transformation of phenanthrene in the atmosphere has also been studied mechanistically. The oxidation initiated by hydroxyl radicals (•OH) in the presence of oxygen is a key degradation pathway. nih.gov Theoretical studies have explored the addition of •OH to the phenanthrene core, which is a critical step in its atmospheric transformation and the formation of products like dibenzofurans. mdpi.com The reactivity of phenanthrene is influenced by its electronic structure, and computational models are used to predict the most likely sites for radical attack and subsequent transformation. nih.govmdpi.com

Molecular Structure, Conformational Dynamics, and Stereochemistry in 9,10 Dimethylphenanthrene Systems

X-ray Crystallographic Analysis of 9,10-Dimethylphenanthrene and its Derivatives

X-ray crystallography has been an indispensable tool for determining the precise three-dimensional structures of this compound and its derivatives. These studies reveal the significant steric strain imposed by the methyl groups, which forces the otherwise planar phenanthrene (B1679779) skeleton to distort.

In contrast to the planar structure of phenanthrene itself, the crystal structure of this compound shows a notable deviation from planarity. acs.orgacs.org This distortion is a direct consequence of the steric repulsion between the two methyl groups. Similarly, derivatives such as 4,5-dimethylphenanthrene (B14150737) also exhibit skeletal deformations to accommodate the steric bulk of the methyl substituents. acs.org

The degree and nature of this distortion can be influenced by other substituents on the phenanthrene ring. For instance, in dimethyl phenanthrene-9,10-dicarboxylate, the bulky methoxy (B1213986) carbonyl groups at the 9 and 10-positions orient themselves in opposite directions in a symmetric fashion, which contributes to a thermodynamically stable conformation. ccspublishing.org.cn In this particular derivative, the three fused six-membered rings of the phenanthrene skeleton are reported to be coplanar, with bond lengths and angles within normal ranges. ccspublishing.org.cn The crystal packing of this compound shows a reverse staggered parallel and stratified arrangement, forming a one-dimensional interaction model through π-π stacking between adjacent molecules. ccspublishing.org.cn

In 9,10-dihydrophenanthrene (B48381) derivatives with bulky substituents at the 9 and 10 positions, the C(9)-C(10) bond is notably long. nih.gov For example, a hexaarylethane-type 9,10-dihydrophenanthrene with four electron-donating groups exhibits a C(9)-C(10) bond length of 1.646(4) Å, primarily due to steric interactions. nih.gov The introduction of both electron-donating and electron-accepting groups (a push-pull system) does not lead to further elongation of this central bond. nih.gov

| Parameter | Value |

|---|---|

| Formula | C18H14O4 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.9383(6) |

| b (Å) | 19.5083(13) |

| c (Å) | 9.4189(7) |

| β (°) | 98.981(2) |

| Volume (Å3) | 1440.75(18) |

| Z | 4 |

Conformational Studies and Kinetic Isotope Effects in Dihydrophenanthrene Systems

The reduction of the central ring in this compound to form 9,10-dihydro-9,10-dimethylphenanthrene introduces significant conformational flexibility. The central six-membered ring typically adopts a boat-like conformation. nih.govresearchgate.net This is analogous to the boat conformation observed in 9,9-dimethyl-9,10-dihydroanthracene. nih.gov The study of the racemization of related compounds like 9,10-dihydro-4,5-dimethylphenanthrene has provided insights into conformational kinetic isotope effects. acs.org

Kinetic isotope effect (KIE) studies have been particularly informative in understanding the reaction dynamics of dihydrophenanthrene systems. A significant KIE has been observed in the oxidation of 4a,4b-dihydrophenanthrenes. rsc.org For the reaction of perdeutero-4a,4b-dihydrophenanthrene with the hydroperoxyl radical (HO₂·), the KIE was found to be 7.2 at -10°C and 9.9 at -31°C. aip.org These large values, especially in the initiation step of the oxidation, suggest a significant quantum mechanical tunneling effect. aip.org However, in the propagation step, the KIE is markedly reduced, indicating that tunneling is less important in this phase of the reaction. aip.org

Tautomerism in Permethylated Phenanthrene Derivatives

Valence tautomerism is a phenomenon where two or more redox isomers of a molecule can coexist and interconvert. mdpi.comresearchgate.net This can be triggered by external stimuli like temperature, light, or pressure. mdpi.comacademie-sciences.fr While not directly observed in this compound itself, studies on related permethylated aromatic compounds provide a basis for understanding how extreme steric strain can lead to the formation of non-benzenoid tautomers. In these cases, the molecule can rearrange to adopt a less strained, non-aromatic structure. The interconversion between these tautomers often involves an intramolecular electron transfer. academie-sciences.fr

Structural Aspects of Diepoxy-tetrahydro-dimethylphenanthrene Compounds

The epoxidation of this compound and its reduced forms leads to the formation of diepoxy-tetrahydro-dimethylphenanthrene compounds with complex stereochemistry. The structure of rel-(1R,4S,5R,8S)-1,4:5,8-Diepoxy-1,4,5,8-tetrahydro-9,10-dimethylphenanthrene has been determined by X-ray crystallography. researchgate.net This compound crystallizes in the monoclinic space group P2(1)/n. researchgate.net The analysis revealed that enantiomerically related pairs of molecules pack in the crystal lattice in such a way that an olefinic hydrogen atom of one molecule interacts with an oxygen atom in the endoxide bridge of the other. researchgate.net

| Parameter | Value |

|---|---|

| Formula | C16H14O2 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 8.134 (2) |

| b (Å) | 8.877 (3) |

| c (Å) | 16.681 (4) |

| β (°) | 90.77 (2) |

| Volume (Å3) | 1204 |

| Z | 4 |

Computational Chemistry and Theoretical Modeling of 9,10 Dimethylphenanthrene and Its Derivatives

Density Functional Theory (DFT) Applications for Electronic and Triplet State Energies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a versatile tool in physics, chemistry, and materials science for studying the ground state of atoms, molecules, and condensed phases. wikipedia.org DFT has gained popularity in computational chemistry since the 1990s due to its balance of accuracy and computational cost, especially when compared to traditional methods like Hartree-Fock theory. wikipedia.org Modern DFT techniques calculate the electronic structure by considering a potential that acts on the system's electrons, which is a sum of the external potential and an effective potential representing interelectronic interactions. wikipedia.org

In the context of phenanthrene (B1679779) and its derivatives, DFT is employed to calculate various molecular properties. For instance, the optimization of phenanthrene derivative structures is often performed using DFT methods, such as the B3LYP/6-31G(d,p) level of theory, before conducting molecular docking studies. academie-sciences.frsciforum.netsciforum.net This initial optimization is crucial for obtaining accurate geometries that are then used to predict intermolecular interactions with biological targets. academie-sciences.fr

Furthermore, Time-Dependent DFT (TD-DFT) is utilized to model the absorption properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. sci-hub.se By calculating the excited state transitions, researchers can predict the absorption spectra of these molecules. sci-hub.se For example, a study on PAHs in European cities used the BP86 functional to model their absorption spectra, which showed good agreement with experimental data. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction of Dihydrophenanthrene Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciforum.netsciforum.netnih.gov This method is widely used in drug discovery to predict the activity of new or untested compounds, thereby prioritizing synthetic efforts.

For dihydrophenanthrene derivatives, QSAR studies have been instrumental in identifying potential therapeutic agents. For example, robust 3D-QSAR models have been developed to describe the structure-activity relationship of 9,10-dihydrophenanthrene (B48381) derivatives as potential inhibitors of the SARS-CoV-2 3CLpro enzyme. nih.gov These models, such as CoMFA/SE and CoMSIA/SEHDA, have shown high predictive power with strong correlation coefficients. nih.gov

In another study, 2D-QSAR models were built for a set of 55 dihydrophenanthrene derivatives to design new molecules with potentially higher inhibitory activity against the SARS-CoV-2 main protease (Mpro). nih.gov The models were developed using methods like Monte Carlo optimization and the Genetic Algorithm Multi-Linear Regression (GA-MLR), and the outputs helped in identifying structural features that enhance or diminish the inhibitory activity. nih.gov The designed molecules were then further validated using molecular docking and dynamics simulations. nih.gov

The general workflow of a QSAR study on dihydrophenanthrene derivatives often involves:

Optimization of molecular structures using DFT. sciforum.netsciforum.net

Calculation of molecular descriptors. sciforum.netsciforum.net

Selection of relevant descriptors using techniques like principal component analysis (PCA). sciforum.netsciforum.net

Development of statistically robust models using methods like multiple linear regression (MLR). sciforum.netsciforum.net

Thorough internal and external validation of the models. sciforum.netsciforum.net

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between small molecules (ligands) and biological macromolecules, such as proteins. nih.govnih.gov These methods provide detailed insights into the binding modes, affinities, and stability of ligand-receptor complexes at an atomic level. nih.govnih.gov

Molecular Docking is a method that predicts the preferred orientation of a ligand when bound to a receptor. academie-sciences.fr For phenanthrene derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes. For instance, phenanthrene derivatives have been studied as selective inhibitors of phosphodiesterase type 5 (PDE5). nih.govresearchgate.net Docking simulations revealed that these derivatives form π-π interactions with key amino acid residues in the active site of PDE5. nih.govresearchgate.net Similarly, docking studies on cytotoxic phenanthrene derivatives have identified their potential binding modes with cancer-related proteins, such as B-Raf proto-oncogene serine/threonine-protein kinase. academie-sciences.frepa.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and conformational changes. nih.govnih.gov In the study of phenanthrene derivatives as PDE5 inhibitors, MD simulations were used to confirm the stability of the docked complexes and to analyze the free energy landscapes. nih.govresearchgate.net For dihydrophenanthrene derivatives targeting the SARS-CoV-2 3CLpro, MD simulations were performed to assess the stability and structural dynamics of the enzyme-inhibitor complexes in an aqueous environment. nih.gov MD simulations have also been used to investigate the inclusion complexes of phenanthrene with cyclodextrins and to monitor the aggregation of phenanthrene derivatives in solution. nih.govmdpi.com

The combination of molecular docking and MD simulations provides a comprehensive understanding of ligand-biomolecule interactions, which is crucial for the rational design of new drugs. nih.gov

Theoretical Insights into Reaction Mechanisms and Conformational Preferences

Theoretical calculations provide valuable insights into the mechanisms of chemical reactions and the conformational preferences of molecules, aspects that can be challenging to probe experimentally.

For phenanthrene derivatives, theoretical studies have been used to investigate reaction mechanisms. For example, the mechanism of palladium-catalyzed synthesis of 9,10-dihydrophenanthrene has been explored using theoretical calculations, which suggested that an intramolecular Heck reaction pathway is energetically more favorable than an electrocyclic pathway. espublisher.comresearchgate.netespublisher.com

The conformational preferences of substituted phenanthrenes have also been a subject of theoretical and experimental investigation. 4,5-disubstituted phenanthrenes are known to exist in non-planar, chiral conformations, and the energy barriers for the interconversion between these enantiomeric conformations have been studied using nuclear magnetic resonance (NMR) spectroscopy and theoretical calculations. rsc.org These studies have shown that the nature of the substituent significantly influences the planarity of the phenanthrene system. rsc.org Similarly, the conformational preferences of 9-substituted 9,10-dihydrophenanthrenes have been analyzed to understand the stereochemistry of these systems. acs.org The long C(9)-C(10) bond in some 9,10-dihydrophenanthrene derivatives has been attributed to steric interactions, as revealed by X-ray analyses and theoretical considerations. nih.gov

Furthermore, theoretical models have been applied to understand the conformational steering in polymers based on phenanthrene. For instance, studies on poly(3,6-phenanthrene)s have shown how these polymers can adopt a random coil or a folded helical conformation depending on the solvent, with the folding being driven by noncovalent interactions. researchgate.net

Biological Interactions and Biomedical Research Applications of Phenanthrene Derivatives

Investigations into Interactions with Biological Macromolecules

The biological activity of phenanthrene (B1679779) and its derivatives is often initiated by their interaction with biological macromolecules. Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene can bind to proteins and nucleic acids, potentially disrupting their normal functions. cdc.gov

Studies on phenanthrene (PHE) have explored its interaction with major antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). Spectroscopic and molecular docking studies revealed that phenanthrene can bind to these enzymes, causing changes to their protein skeleton, secondary structure, and the microenvironment of aromatic amino acids. researchgate.net This binding can alter the enzymes' activity, which is a key mechanism of phenanthrene-induced oxidative stress. researchgate.net Molecular docking indicated that phenanthrene preferentially docks to the surface of SOD, while it is more likely to dock to the active center of CAT, with hydrogen bonding and hydrophobic forces being the primary drivers of the interaction. researchgate.net

Furthermore, some phenanthrene derivatives are known to interact with DNA. The mechanism often involves intercalation, where the planar aromatic ring structure inserts itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription processes, leading to potential mutagenic effects. This property makes these compounds a subject of significant interest in toxicology and environmental health research.

Antimicrobial Activity of Phenanthrenequinone (B147406) Derivatives

Phenanthrenequinone derivatives, which possess the core structure of 9,10-phenanthrenequinone, have demonstrated notable antimicrobial properties. niscpr.res.in These compounds are of interest as their framework combines two biologically active moieties: the phenanthrene skeleton and a quinone structure, which is known to be a toxophore. niscpr.res.in

Research has involved the synthesis of various derivatives through reactions like the Knoevenagel condensation, coupling 9,10-phenanthrenequinone with active methylene (B1212753) heterocycles such as imidazolidinone, thiazolidinone, and isoxazolone. niscpr.res.inresearchgate.net The resulting compounds have been screened for their in-vitro antibacterial and antifungal activities. niscpr.res.inresearchgate.net

Several synthesized derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. niscpr.res.inresearchgate.net For instance, certain thiazolidinone derivatives of phenanthrenequinone displayed notable activity against the fungus Aspergillus flavus, while some imidazolidinone derivatives were active against the bacterium Bacillus subtilis. niscpr.res.in The activity is often measured by the zone of growth inhibition and compared to standard reference drugs like Streptomycin for bacteria and Mycostatin for fungi. niscpr.res.in A new phenanthrenequinone, denbinobin (B3416446) B, isolated from Dendrobium sinense, exhibited moderate antibacterial activity against Staphylococcus aureus. researchgate.net Quinones in general are recognized for their role in electron-transfer processes and their potential as antibacterial agents. biointerfaceresearch.com

The table below summarizes the antimicrobial activity for selected phenanthrenequinone derivatives, indicating the zone of inhibition.

| Compound ID | Test Organism | Zone of Inhibition (mm) | Activity Index |

| 3c | Bacillus subtilis | 13.4 | 1.35 |

| 3e | Aspergillus flavus | 12.4 | 1.18 |

| 3f | Aspergillus niger | 9.9 | 1.08 |

| Denbinobin B | Staphylococcus aureus | 16.5 | Not specified |

Data sourced from multiple studies. niscpr.res.inresearchgate.net Activity index is relative to a standard drug.

Phenanthrene Derivatives as Potential Therapeutic Agents

The structural scaffold of phenanthrene is a foundation for developing various potential therapeutic agents, targeting a range of diseases from viral infections to cancer.

In the search for effective treatments for COVID-19, the 3-chymotrypsin-like cysteine protease (3CLpro) of the SARS-CoV-2 virus has been identified as a key drug target due to its essential role in viral replication. nih.govnih.gov A series of 9,10-dihydrophenanthrene (B48381) derivatives have been discovered and investigated as non-peptidomimetic and non-covalent inhibitors of this enzyme. nih.govnih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these compounds. nih.govnih.gov These studies found that the presence of suitable bulkier groups at certain positions on the dihydrophenanthrene structure enhanced inhibitory effects. nih.gov Among the tested derivatives, compounds designated as C1 and C2 showed the most potent inhibition of the SARS-CoV-2 3CLpro enzyme, with IC₅₀ values of 1.55 µM and 1.81 µM, respectively. nih.govnih.gov Further kinetic assays demonstrated that these compounds inhibit the enzyme through a mixed-inhibition mechanism. nih.govresearchgate.net Molecular docking simulations have helped to reveal the binding modes of these inhibitors within the dimer interface and substrate-binding pocket of the 3CLpro enzyme. nih.govnih.gov Additionally, some of these derivatives have shown promising metabolic stability, suggesting their potential for development as orally administered antiviral agents. nih.govmdpi.com

The table below presents the inhibitory activities of selected 9,10-dihydrophenanthrene derivatives against the SARS-CoV-2 3CLpro enzyme.

| Compound ID | IC₅₀ (µM) |

| C1 | 1.55 ± 0.21 |

| C2 | 1.81 ± 0.17 |

| T40 | 1.55 (pIC₅₀ = 5.81) |

IC₅₀ values represent the concentration required for 50% inhibition. nih.govnih.gov

Phenanthroline and its derivatives, particularly when complexed with transition metals, have been extensively studied for their potential as anticancer agents. researchgate.netrsc.org These complexes often exhibit enhanced cytotoxic activity compared to the ligands alone or traditional metal-based drugs like cisplatin. researchgate.net

For example, zinc(II) complexes bearing 1,10-phenanthroline (B135089) have shown high cytotoxicity against human cancer cell lines including ovarian (A2780), breast (MCF-7), and cervical (HeLa), with IC₅₀ values in the low micromolar range. researchgate.net Similarly, cobalt(III) complexes with phenanthroline bases have demonstrated significant toxicity against a panel of nine cancer cell lines, with one of the most potent complexes showing IC₅₀ values between 2 and 14 μM. rsc.org The cytotoxicity of these complexes often correlates with their lipophilicity and their ability to induce cell death through apoptosis, which may be triggered by the metal-assisted generation of reactive oxygen species (ROS). rsc.orgmdpi.com

Complexes incorporating 2,9-dimethyl-1,10-phenanthroline have also been synthesized and evaluated. mdpi.comresearchgate.net Water-soluble copper(II) complexes with this ligand showed antitumor activity against human lung carcinoma (A549), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7) cell lines. mdpi.comresearchgate.net Some of these complexes revealed lower toxicity towards normal human fibroblast cells compared to cancer cells, indicating a degree of selectivity. mdpi.comresearchgate.net

The table below shows the cytotoxic activity (IC₅₀ values) of selected phenanthroline complexes in various cancer cell lines.

| Complex | Cell Line | IC₅₀ (µM) |

| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | > cisplatin |

| [Mn(phen)₂(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | > cisplatin |

| Cobalt Complex 6 (dppz/CQ) | Various Cancer Lines | 2 - 14 |

| Copper(II) Complex 1 (dmphen) | A549 (Lung Carcinoma) | 26.3 ± 1.8 |

| Copper(II) Complex 1 (dmphen) | HeLa (Cervical Carcinoma) | 26.6 ± 1.2 |

Data sourced from multiple studies. researchgate.netrsc.orgmdpi.com 'dppz' is dipyrido[3,2-a:2′,3′-c]phenazine, 'CQ' is 5-chloro-7-iodo-8-hydroxyquinoline, 'dmphen' is 2,9-dimethyl-1,10-phenanthroline.

Ligand-Protein Binding Mechanisms, e.g., Apo-Transferrin Interactions

Understanding how therapeutic compounds and toxins interact with transport proteins in the blood is crucial for pharmacology and toxicology. Transferrin is a blood plasma glycoprotein (B1211001) responsible for iron transport. nih.gov It exists in an iron-bound (holo-transferrin) and an iron-free (apo-transferrin) state, and the transition between these involves a significant conformational change. nih.gov

The interaction of various ligands with apo-transferrin has been a subject of study to elucidate binding mechanisms. Research on copper(II) complexes containing 2,9-dimethyl-1,10-phenanthroline has investigated their binding to human apo-transferrin using spectroscopic methods like fluorescence and circular dichroism. mdpi.comresearchgate.net These studies showed that the complexes do interact with the protein, causing changes to its conformation. mdpi.com The nature of the binding forces can vary; for some complexes, electrostatic interactions are dominant, while for others, hydrophobic and ionic interactions play a key role. mdpi.com

The ability of hydrophobic compounds to interact with transferrin is also a concern. It has been shown that various polycyclic aromatic hydrocarbons can be solubilized by transferrin, but this interaction can lead to an irreversible loss of ferric ions from the protein, thereby damaging its primary biological function of iron transport. researchgate.net This highlights a potential mechanism by which hydrophobic pollutants could exert toxicity.

Toxicological Mechanisms and Effects in Biological Systems

Phenanthrene and its derivatives are widespread environmental pollutants, and understanding their toxicological mechanisms is a key area of research.

One of the primary mechanisms of phenanthrene toxicity is the induction of oxidative stress. researchgate.net Exposure to high concentrations of phenanthrene can lead to the generation of intracellular reactive oxygen species (ROS), which in turn causes lipid peroxidation and reduces the total antioxidant capacity in cells, leading to cytotoxicity. researchgate.net This has been observed in organisms like the earthworm Eisenia foetida. researchgate.net

The toxicity of phenanthrene derivatives can be influenced by their specific chemical structure, such as the position of alkyl groups. Studies on zebrafish larvae have shown that the toxicity of methyl- and phenyl-phenanthrenes varies depending on the substitution pattern, which may affect the bioavailability and metabolism of the compound. bibliotekanauki.pl Furthermore, methylated phenanthrenes have been shown to be more potent activators of the aryl hydrocarbon receptor (AhR) signaling pathway than unsubstituted phenanthrene, suggesting that methylation can increase toxic potential. nih.gov

In the context of cancer research, certain phenanthrene derivatives have been studied for their toxicological effects on cancer cells. For instance, the phenanthrene derivative NCKU-21 was found to induce cytotoxic effects and apoptosis in human lung adenocarcinoma cells. plos.orgnih.gov The mechanism involved the activation of AMPK and p53 protein expression and the inhibition of cell migration. plos.orgnih.gov

Materials Science and Engineering Applications Involving Phenanthrene Scaffolds

Development of Redox-Active Organic Functional Materials

Phenanthrene (B1679779) derivatives are pivotal in the creation of redox-active organic functional materials. espublisher.com These materials are essential for energy storage systems, and researchers are increasingly exploring organic molecules to enhance properties like solubility, stability, and redox potential. uky.edu

In the quest for improved non-aqueous redox flow batteries (NARFBs), scientists are systematically modifying organic structures to boost volumetric energy density. uky.edu While predicting the solubility of neutral organic molecules is often straightforward, the solubility of their charged counterparts, crucial for battery performance, is more challenging to anticipate. uky.edu Research into phenothiazine (B1677639) and carbazole (B46965) derivatives, which share structural motifs with phenanthrene, aims to establish clear structure-property relationships to guide the design of next-generation energy storage materials. uky.edu For instance, carbazole derivatives are noted for their higher oxidation potentials, which can lead to higher cell voltages. uky.edu

A significant challenge in this field is the development of stable, soluble materials. For example, the introduction of alkyl ether chains into phenazine (B1670421) molecules, another related aromatic structure, has been shown to enhance solubility and prevent undesirable side reactions of the charged radical species. aalto.fi This approach led to the development of 5,10-bis(2-methoxyethyl)-5,10-dihydrophenazine (BMEPZ), which exhibits a high solubility of 0.5 M in acetonitrile (B52724) and undergoes two reversible single-electron redox reactions. aalto.fi When paired with 9-fluorenone (B1672902) (FL) in a NARFB, this system achieved a notable energy density of 17 Wh L⁻¹ at a concentration of 0.4 M. aalto.fi

The synthesis of various phenanthrene derivatives, including 9,10-dihydrophenanthrene (B48381) and both mono- and di-alkylated phenanthrenes, has been achieved through innovative methods like palladium-catalyzed Heck reactions. espublisher.comresearchgate.net These synthetic pathways open up possibilities for creating a diverse array of natural and synthetic products with valuable industrial and biomedical applications. espublisher.comresearchgate.net

Luminescent Mechanosensitive Probes for Viscosity Sensing

The photophysical properties of certain molecules can be harnessed to create luminescent probes that are sensitive to the mechanical properties of their environment, such as viscosity. These mechanosensitive probes are valuable tools for real-time monitoring of physical changes in various media.

One notable example involves a copper(I) complex, [Cu(dmp)2]+, where 'dmp' stands for 2,9-dimethyl-1,10-phenanthroline. osti.gov This complex exhibits changes in its excited-state dynamics that can be used to quantitatively measure the viscosity of a surrounding polymer matrix. osti.gov Both the excited-state lifetime and the photoluminescence emission wavelength of the [Cu(dmp)2]+ complex show a clear correlation with viscosity. osti.gov This phenomenon is attributed to the restricted photoinduced structural distortion of the copper(I) complex as the surrounding polymer matrix becomes more rigid. osti.gov

This particular photoluminescence sensor offers a significant dynamic range for viscosity sensing, spanning six orders of magnitude, and demonstrates larger changes in its lifetime response compared to typical organometallic mechanosensitive probes. osti.gov The development of such probes is of great importance for designing light-responsive materials and mechanical stress sensors. osti.gov

While not directly 9,10-dimethylphenanthrene, the 2,9-dimethyl-1,10-phenanthroline ligand in the [Cu(dmp)2]+ complex shares a substituted phenanthrene-like core structure, highlighting the utility of this chemical scaffold in designing advanced functional materials. The study of such systems provides fundamental insights into how a polymer matrix affects the photophysics of embedded mechanosensitive compounds. osti.gov

Applications in Solar Energy Conversion Technologies

Phenanthrene-based structures are integral to the development of materials for solar energy conversion. Copper(I) complexes featuring phenanthroline ligands, which are structurally related to phenanthrene, are actively being researched as cost-effective alternatives to ruthenium(II) complexes in technologies like dye-sensitized solar cells (DSSCs). researchgate.net These copper(I) complexes possess strong metal-to-ligand charge transfer (MLCT) absorption in the visible spectrum and have relatively long excited-state lifetimes, both of which are desirable qualities for a solar cell dye. researchgate.netresearchgate.net

Specifically, complexes based on 2,9-dimethyl-1,10-phenanthroline (DMP) have been studied in DSSCs, particularly when paired with cobalt-based mediators. researchgate.net The use of bulky groups on the phenanthroline ligands, such as in bis-2,9-dimethylphenanthroline copper(I) complexes, serves two important functions: it prevents the complex from undergoing a structural flattening that would reduce its energy content, and it shields the copper ion from solvent molecules that could lead to the formation of non-emissive exciplexes. academie-sciences.fr

The photophysical processes in these copper(I) complexes are complex. Upon excitation, an ultrafast intersystem crossing (ISC) from the initially populated singlet MLCT state to a triplet MLCT state occurs, followed by structural reorganization. academie-sciences.fr The triplet MLCT state then decays back to the ground state, emitting light (phosphorescence) with a lifetime of around 50 nanoseconds for the bis-2,9-dimethylphenanthroline copper(I) complex. academie-sciences.fr

The efficiency of solar energy conversion can also be enhanced through a process called carrier multiplication (or impact ionization), where a single high-energy photon creates multiple excitons. aps.org Efficient carrier multiplication in semiconductor nanocrystals has the potential to significantly increase the power conversion efficiency of solar cells beyond the traditional thermodynamic limit. aps.org

Integration in Organic Light-Emitting Diodes (OLEDs) and Photon Upconversion Systems

The unique photophysical properties of phenanthrene derivatives and related polycyclic aromatic hydrocarbons make them valuable components in organic light-emitting diodes (OLEDs) and photon upconversion systems.

Molecules based on anthracene (B1667546), a close structural relative of phenanthrene, are commonly used in OLEDs and triplet-triplet annihilation (TTA) upconversion. rsc.org TTA upconversion is a process that converts lower-energy photons into higher-energy ones, which has significant potential in solar energy applications. diva-portal.org In these systems, a sensitizer (B1316253) molecule absorbs low-energy light and transfers its triplet energy to an annihilator (or emitter) molecule. Two of these excited annihilator molecules can then combine their energy to produce one higher-energy excited state, which then emits a higher-energy photon. researchgate.net

Derivatives of 9,10-diphenylanthracene (B110198) (DPA), which features a central anthracene core similar to the phenanthrene backbone, have been extensively studied as annihilators. rsc.orgresearchgate.net Research has shown that modifying the phenyl rings of DPA with bulky groups can improve the efficiency of TTA upconversion in the solid state by preventing aggregation and improving the dispersibility of the sensitizer. rsc.org For example, a DPA derivative with bulky isopropyl groups (bDPA-2) showed a significant improvement in the upconversion quantum yield in a crystalline state compared to the parent DPA. rsc.org

Furthermore, the design of DPA dimers, where two DPA units are linked together, has been explored to understand the mechanistic pathways of intramolecular TTA. diva-portal.org Interestingly, the way the two units are connected significantly impacts the upconversion efficiency, with a meta-position linkage proving to be particularly beneficial. diva-portal.org

The study of bis(dimethylphenanthroline)copper(I) has also revealed that it exhibits thermally activated delayed fluorescence (TADF), a property that makes it a candidate for use in OLED materials. researchgate.net

Environmental Chemistry and Biodegradation Studies of Phenanthrene and Its Alkylated Derivatives

Primary Biodegradation Mechanisms of Polycyclic Aromatic Hydrocarbons in Aquatic Environments

The primary mechanism for the removal of PAHs from contaminated environments is microbial degradation, a process widely employed due to its cost-effectiveness and minimal secondary contamination. researchgate.netfrontiersin.org This process is dependent on various factors, including the chemical properties of the PAH, nutrient availability, and the types of microorganisms present. frontiersin.orgnih.gov Bacteria, fungi, and microalgae have all been identified as capable of degrading PAHs. frontiersin.orgresearchgate.net

In aerobic aquatic environments, bacteria typically initiate PAH degradation by using multicomponent dioxygenase enzymes. nih.govoup.com These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, creating a chemically unstable intermediate known as a cis-dihydrodiol. researchgate.netoup.com For the parent compound, phenanthrene (B1679779), this initial attack can occur at several positions, including the 1,2-, 3,4-, and 9,10- carbons. oup.com The 9,10-bond, known as the K-region, is electron-rich and a common site for initial enzymatic attack. pjoes.com Following this initial oxidation, the dihydroxylated ring is susceptible to cleavage by other enzymes, leading to the breakdown of the complex structure into simpler compounds that can be funneled into the tricarboxylic acid (TCA) cycle. oup.com

Alkylation, however, significantly alters the susceptibility of PAHs to microbial degradation. The presence, position, and number of alkyl substituents can hinder the enzymatic attack. dss.go.th Generally, increased alkylation leads to decreased rates of biodegradation. dss.go.th For example, studies with the bacterium Sphingobium quisquiliarum showed that the biodegradation rate constant for phenanthrene was significantly higher than for its methylated derivatives. This highlights how alkyl substitution can impede microbial breakdown.

Table 1: First-Order Biodegradation Rate Constants of Phenanthrene and its Methylated Derivatives by Sphingobium quisquiliarum

| Compound | Biodegradation Rate Constant (k, h-1) | Source |

|---|---|---|

| Phenanthrene | 0.54 ± 0.04 | mdpi.com |

| 3-Methylphenanthrene | 0.44 ± 0.05 | mdpi.com |

| 3,6-Dimethylphenanthrene | 0.14 ± 0.02 | mdpi.com |

For 9,10-dimethylphenanthrene, the methyl groups are located directly on the K-region. This substitution sterically blocks the 9,10-double bond, which is a primary site for dioxygenase-catalyzed oxidation in the parent phenanthrene molecule. oup.compjoes.com This structural feature makes this compound particularly resistant to the common degradation pathways. Its persistence is demonstrated in studies where a mixture of dimethylphenanthrene isomers, including 3,9- and 2,10-dimethylphenanthrene, was used as a normalization standard to measure the biodegradation of other hydrocarbons due to its recalcitrance. nih.govresearchgate.net While specific metabolic pathways for this compound are not extensively detailed, its degradation would likely require microbial systems capable of attacking the terminal benzene (B151609) rings (the 1,2- or 3,4- positions) rather than the central, blocked K-region.

In anoxic environments, such as deep aquatic sediments, anaerobic bacteria can degrade PAHs using alternative electron acceptors like nitrate (B79036) or sulfate, although these processes are generally much slower than aerobic degradation. frontiersin.org

Atmospheric Fate and Transport of Alkylated Phenanthrenes and their Derivatives

PAHs and their alkylated derivatives are released into the atmosphere from sources like fossil fuel combustion, industrial emissions, and wildfires. mdpi.comnih.gov Once in the atmosphere, their fate is governed by processes such as photooxidation, deposition, and long-range transport. copernicus.org

In contrast to biodegradation, photooxidation processes in the atmosphere can selectively degrade alkylated aromatic compounds more rapidly than their unsubstituted parent molecules. dss.go.th The sensitivity of aromatic compounds to photochemical oxidation often increases with greater alkyl substitution. dss.go.th This process involves the reaction of the PAH with photochemically generated oxidants like hydroxyl radicals (•OH). The degradation can lead to the formation of oxygenated PAHs (oxy-PAHs), such as quinones. mdpi.comacs.org For instance, 9,10-phenanthrenequinone, a derivative of phenanthrene, has been identified in airborne particulate matter and is considered a harmful environmental pollutant. nih.gov

Alkylated phenanthrenes can undergo long-range atmospheric transport, allowing them to be distributed far from their emission sources. A comprehensive study during a ship-borne campaign in the summer of 2017 measured the atmospheric concentrations of numerous PAHs and their derivatives over various marine environments. This study provides valuable insight into the atmospheric abundance and transport of these compounds.

Table 2: Average Atmospheric Concentrations of PAHs and Derivatives over Different Marine Regions (Summer 2017)

| Compound Class | Mediterranean Sea (ng m-3) | Arabian Sea (ng m-3) | Arabian Gulf (ng m-3) | Source |

|---|---|---|---|---|

| ∑27 PAHs | 4.01 ± 4.14 | 0.67 ± 0.38 | 3.06 ± 2.62 | |

| ∑19 Alkylated PAHs (including Dimethylphenanthrenes) | 1.13 ± 1.07 | 0.17 ± 0.08 | 0.89 ± 0.70 | |

| ∑11 Oxygenated PAHs | 0.33 ± 0.32 | 0.08 ± 0.05 | 0.20 ± 0.12 | |

| ∑17 Nitrated PAHs (pg m-3) | 4.96 ± 4.90 | 0.79 ± 0.50 | 10.3 ± 12.3 |

Note: The Alkylated PAH group in the source includes a combined measurement for 1,3-/2,10-/3,9-/3,10-Dimethylphenanthrene.

Events like wildfires can significantly increase the atmospheric load and subsequent deposition of PAHs. nih.gov Studies on wildfire smoke have shown that while lighter compounds like naphthalene (B1677914) tend to volatilize, heavier compounds, including phenanthrene and its alkylated derivatives like 1-methylphenanthrene (B47540) and 2-methylphenanthrene, contribute substantially to atmospheric deposition during these events. nih.govacs.org This indicates that alkylated phenanthrenes are transported through the atmosphere and deposited into terrestrial and aquatic ecosystems.

Environmental Impact Assessment and Monitoring Approaches for Phenanthrene Derivatives

Assessing the environmental impact of PAHs is complicated by the vast number of compounds and their derivatives. Historically, monitoring programs have focused on a small list of priority parent PAHs. mdpi.com However, there is growing concern that this approach underestimates the total environmental risk, as alkylated derivatives are often more abundant and can exhibit higher toxicity than their parent compounds. mdpi.comacs.org Toxicological studies suggest that the specific positioning of alkyl groups on the aromatic rings heavily influences the toxic and mutagenic potency of a-PAHs. mdpi.com

Monitoring of phenanthrene derivatives in environmental samples like water, soil, and air typically relies on advanced analytical techniques. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying a wide range of PAHs and their alkylated homologues. researchgate.net Additionally, liquid chromatography (LC) methods are increasingly used, especially for analyzing more polar photo-degradation products that are not amenable to GC analysis. sciex.com Specific methods, such as high-performance liquid chromatography (HPLC) with fluorescence detection, have been developed for sensitive measurement of specific derivatives like 9,10-phenanthrenequinone in air samples. nih.gov

Beyond direct chemical analysis, other approaches are used to monitor the impact and fate of these contaminants. One such approach is the use of diagnostic ratios. The ratio of different PAHs can indicate the source (petrogenic vs. pyrogenic) or the extent of environmental weathering. For example, because alkylated phenanthrenes and chrysenes biodegrade at different rates, the ratio of C3-phenanthrenes to C3-chrysenes can be a useful indicator of the extent of biodegradation an oil spill has undergone. dss.go.th Similarly, in atmospheric studies, the ratio of secondarily formed compounds to primary emissions (e.g., 2-nitrofluoranthene/1-nitropyrene) can indicate the age and processing of an air mass. copernicus.org

Bio-analytical tools, such as using larval zebrafish to assess developmental toxicity, can complement traditional monitoring by providing data on the biological effects of phenanthrene derivatives and other environmentally relevant mixtures. bibliotekanauki.pl Furthermore, remote sensing techniques that measure vegetation stress through changes in canopy hyperspectral reflectance have shown potential for monitoring the impact of phenanthrene contamination on plants in the field. nih.gov

Future Research Directions and Emerging Trends in 9,10 Dimethylphenanthrene Science

Novel Synthetic Methodologies for Architecturally Complex Phenanthrene (B1679779) Systems

The development of efficient and versatile synthetic methods is paramount for accessing architecturally complex phenanthrene systems, including derivatives of 9,10-dimethylphenanthrene. Traditional methods often require harsh conditions and offer limited scope. nih.gov Modern research is focused on creating more sophisticated and atom-economical pathways.

Palladium-catalyzed reactions have become a cornerstone for the synthesis of polycyclic aromatic hydrocarbons (PAHs). benthamdirect.com Techniques involving C-H bond activation and functionalization allow for the direct construction of decorated phenanthrene cores from simpler precursors, minimizing waste and improving step economy. benthamdirect.combeilstein-journals.org For instance, palladium-catalyzed annulation reactions, such as the [4+3] decarboxylative annulation, provide efficient routes to complex, heptagon-embedded PAHs. acs.org Domino one-pot reactions, utilizing palladium/norbornadiene catalysis, have also been developed to construct a variety of phenanthrene derivatives with high efficiency and shorter reaction times. semanticscholar.org

Photoredox catalysis, particularly using visible light, has emerged as a powerful and mild tool for synthesizing phenanthrenes and their nitrogen-containing analogues (aza-phenanthrenes). beilstein-journals.orgnih.gov This approach relies on the generation of radical intermediates that undergo cyclization to form the phenanthrene scaffold. beilstein-journals.orgnih.gov Notable examples include:

Photo-Pschorr cyclization: This reaction involves the cyclization of a stilbene (B7821643) diazonium salt, initiated by a photoredox catalyst like [Ru(bpy)₃]²⁺. beilstein-journals.orgnih.gov

[4+2] Benzannulation: This method involves the reaction between a biaryl derivative and an alkyne, triggered by a photocatalytically generated aryl radical. beilstein-journals.org

Intramolecular cyclization of α-bromochalcones: One-electron reduction of α-bromochalcones by a photocatalyst generates vinyl radicals that cyclize to form phenanthrene derivatives with high regioselectivity. beilstein-journals.org

Another innovative approach is the [5+5] cycloaddition, which utilizes Fischer carbene complexes to construct the phenanthrene skeleton from o-alkynylbenzaldehydes. nih.gov This method allows for the simultaneous formation of two rings of a new bicyclo[4.4.0]decane system in a single step. nih.gov

These advanced synthetic strategies are enabling the creation of a diverse library of phenanthrene derivatives with tailored electronic and steric properties, paving the way for new applications in materials science and medicinal chemistry.

Advanced Spectroscopic Probes for Ultrafast Dynamics and Structural Changes

Understanding the behavior of this compound and its derivatives upon photoexcitation is crucial for their application in optoelectronic devices and as fluorescent probes. Advanced spectroscopic techniques with ultrafast time resolution are providing unprecedented insights into their photophysics and structural dynamics.

Femtosecond time-resolved transient absorption spectroscopy is a key technique for mapping the complete photocycle of phenanthrene monomers. researchgate.net Studies have revealed that upon excitation, the molecule can undergo rapid internal conversion between different excited singlet states through conical intersections. researchgate.net This technique has been instrumental in determining the relaxation pathways, including the timescales of these processes, which can range from femtoseconds to picoseconds. researchgate.net For example, research on the photocyclization of tetraphenylethylene (B103901) derivatives into phenanthrenes has utilized ultrafast spectroscopy to observe the dynamics of the intermediate species. hku.hk

Time-resolved photoelectron spectroscopy (TRPES) offers another powerful avenue to probe ultrafast non-adiabatic dynamics in polyatomic molecules. canada.ca By measuring the kinetic energy of photoemitted electrons as a function of time, TRPES can track the evolution of the electronic states of the molecule with high temporal resolution. canada.canih.gov

These advanced spectroscopic methods, often coupled with computational modeling, are essential for elucidating the complex interplay between electronic and nuclear motion in phenanthrene derivatives. The data obtained from these studies are critical for designing molecules with specific photophysical properties, such as high fluorescence quantum yields or efficient triplet state formation, which are desirable for applications in organic light-emitting diodes (OLEDs) and as photosensitizers.

Rational Design of Bioactive Phenanthrene-Based Molecules

The phenanthrene scaffold is a privileged structure in medicinal chemistry, with many natural and synthetic derivatives exhibiting significant biological activity. nih.govcore.ac.uk The rational design of new bioactive molecules based on the this compound framework is a burgeoning area of research, aiming to develop novel therapeutic agents with improved potency and selectivity. nih.govresearchgate.net

A significant focus has been on the development of anticancer agents . Owing to their planar structure, phenanthrene derivatives can intercalate between DNA base pairs, disrupting DNA replication and transcription in cancer cells. nih.gov Researchers are designing and synthesizing novel phenanthrene-based compounds, such as phenanthroindolizidines and phenanthroquinolizidines, that exhibit potent cytotoxic activity against various cancer cell lines. nih.govnih.govacs.org

Structure-activity relationship (SAR) studies are crucial for guiding the rational design process. academie-sciences.fracademie-sciences.fr By systematically modifying the substituents on the phenanthrene core, researchers can identify the key structural features responsible for biological activity. academie-sciences.frnih.gov For example, studies on phenanthrene imidazole (B134444) derivatives as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer, have shown that electronic and structural properties significantly influence their inhibitory potency. ijcrims.comresearchgate.net These studies often employ computational methods to predict the binding modes of the inhibitors and to guide the design of more potent analogues. ijcrims.com

The rational design of enzyme inhibitors is a key strategy in drug discovery. researchgate.netresearchgate.netnih.gov By designing molecules that mimic the transition state of an enzymatic reaction, highly potent and selective inhibitors can be developed. nih.gov This approach is being applied to design phenanthrene-based inhibitors for various enzymes, including histone deacetylases (HDACs), which are important targets in cancer therapy. rsc.org

The following table summarizes the inhibitory concentrations (IC₅₀) of selected phenanthrene derivatives against different cancer cell lines, illustrating the potential of this class of compounds.

| Compound | Cancer Cell Line | IC₅₀ (μg/mL) | Reference |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 | 2.81 | academie-sciences.fr |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 | 0.97 | academie-sciences.fr |

| PBT derivative 24b | A549 (in vivo) | Modest antitumor activity | nih.gov |

| Various PBT derivatives | KB, DU-145, ZR-751 | 0.02 - 0.83 μM | acs.org |

Sustainable and Green Chemistry Approaches to Phenanthrene Derivatives Synthesis

In line with the growing emphasis on environmental sustainability, researchers are actively developing green chemistry approaches for the synthesis of phenanthrene derivatives. nih.gov These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. frontiersin.org

Photocatalysis , especially when driven by visible light, is a prime example of a green synthetic strategy. mdpi.comnih.gov It often allows for reactions to be conducted under mild conditions, at room temperature, and can utilize abundant and non-toxic catalysts. beilstein-journals.orgnih.gov The use of organic dyes or metal-free organocatalysts, such as 9,10-phenanthrenequinone (PQ), further enhances the green credentials of these methods. tandfonline.comresearchgate.netacs.org Recent advancements have demonstrated the use of copper-based photocatalysts, which are more earth-abundant and less toxic than traditional ruthenium or iridium catalysts, for the synthesis of phenanthrenes. beilstein-journals.org

Sonochemistry , the use of ultrasound to promote chemical reactions, is another promising green technique. chesci.comresearchgate.net Acoustic cavitation, the formation and collapse of microscopic bubbles, creates localized hot spots with high temperatures and pressures, which can accelerate reaction rates, often leading to higher yields and shorter reaction times. chesci.comresearchgate.net This method has been successfully applied to the synthesis of various heterocyclic compounds, including those related to the phenanthrene structure, and can often be performed in environmentally benign solvents like water or ethanol (B145695). chesci.comresearchgate.netresearchgate.net

The development of green nanomaterials for the remediation of PAHs, including phenanthrene derivatives, is another important aspect of sustainable chemistry. nih.gov These materials can be synthesized using environmentally friendly methods and show high efficiency in adsorbing and degrading these pollutants from wastewater. nih.govresearchgate.net Composting is also being explored as a cost-effective and sustainable bioremediation strategy for soils contaminated with PAHs. mdpi.com

These green and sustainable approaches are not only environmentally beneficial but also often lead to more efficient and cost-effective synthetic processes, making them highly attractive for both academic research and industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization protocols for 9,10-Dimethylphenanthrene (9,10-DMP)?

- Methodology :

- Synthesis : Recrystallize from methanol to obtain pure crystals (mp 143–143.5°C) .

- Characterization : Use NMR (400 MHz, CDCl) with key peaks at δ 8.70 (m, 2H), 8.11 (m, 2H), 7.60 (m, 4H), and 2.73 (s, 6H for methyl groups). Confirm purity via GC-MS (m/z 206 [M], 191 [M-CH]) .

Q. How can structural non-planarity and steric effects in 9,10-DMP be experimentally validated?

- Approach :

- X-ray crystallography : Resolve twisted backbone geometry caused by methyl groups. Compare with computational models using DFT with many-body dispersion (MBD) corrections to account for weak van der Waals interactions .

- NMR coupling constants : Analyze -values (e.g., and ) to infer dihedral angles and steric strain in dihydro derivatives .

Q. What methods are used to assess purity and stability during 9,10-DMP synthesis?

- Protocols :

- Recrystallization : Optimize solvent polarity (e.g., methanol) to remove byproducts .

- Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds (e.g., ~200–250°C for PAHs).

- GC-MS : Detect impurities using retention time and fragmentation patterns (e.g., m/z 191 for methyl loss) .

Advanced Research Questions

Q. How do steric hindrance and molecular chirality affect crystal packing efficiency in 9,10-DMP?

- Key Findings :